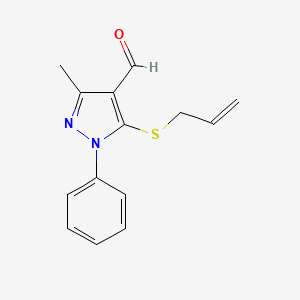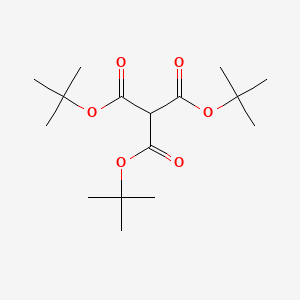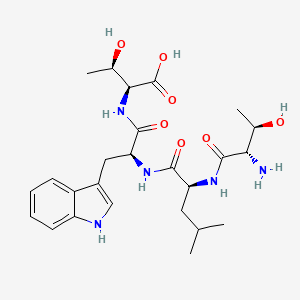![molecular formula C14H16Cl2O4 B12567552 2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 188602-80-4](/img/structure/B12567552.png)
2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] es un compuesto orgánico caracterizado por su estructura única, que incluye dos anillos de dioxolano conectados por un grupo fenileno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] típicamente implica la reacción de 1,4-fenilendimetanol con clorometil metil éter en presencia de un catalizador ácido. La reacción procede a través de la formación de éteres de clorometil intermedios, que luego ciclan para formar los anillos de dioxolano.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para asegurar una mezcla y control de reacción eficientes. El uso de sistemas automatizados puede ayudar a mantener condiciones de reacción consistentes y mejorar el rendimiento.
Tipos de Reacciones:
Reacciones de Sustitución: Los grupos clorometil en 2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] pueden sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos como aminas o tioles.
Reacciones de Oxidación: El compuesto puede oxidarse para introducir grupos funcionales como hidroxilo o carbonilo, que pueden reaccionar posteriormente para formar estructuras más complejas.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiolato de sodio y aminas primarias. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo pueden usarse en condiciones ácidas o básicas.
Productos Principales:
Productos de Sustitución: Dependiendo del nucleófilo utilizado, los productos pueden incluir azidas, tioles o aminas.
Productos de Oxidación: Los productos pueden incluir alcoholes, cetonas o ácidos carboxílicos.
4. Aplicaciones en Investigación Científica
2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y polímeros más complejos.
Medicina: Se investiga por su posible uso en la síntesis de intermedios farmacéuticos.
Industria: Se utiliza en la producción de polímeros y materiales especiales con propiedades únicas.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
El mecanismo de acción de 2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] implica su reactividad hacia los nucleófilos y los agentes oxidantes. Los grupos clorometil son particularmente reactivos, lo que permite que el compuesto participe en diversas reacciones de sustitución y oxidación. Estas reacciones pueden modificar la estructura del compuesto, lo que lleva a la formación de nuevos grupos funcionales y moléculas complejas.
Compuestos Similares:
2,2’-(1,4-Fenileno)bis[4-mercaptan-1,3,2-dioxaborolano]: Similar en estructura pero contiene grupos mercaptano en lugar de grupos clorometil.
2,2’-(1,4-Fenileno)bis[4-(azidometil)-1,3-dioxolano]: Contiene grupos azidometil, lo que lo hace más reactivo hacia ciertos nucleófilos.
Singularidad: 2,2’-(1,4-Fenileno)bis[4-(clorometil)-1,3-dioxolano] es único debido a sus grupos clorometil, que proporcionan una plataforma versátil para modificaciones químicas adicionales. Esto lo convierte en un intermedio valioso en la síntesis orgánica y la ciencia de los materiales.
Comparación Con Compuestos Similares
2,2’-(1,4-Phenylene)bis[4-mercaptan-1,3,2-dioxaborolane]: Similar in structure but contains mercaptan groups instead of chloromethyl groups.
2,2’-(1,4-Phenylene)bis[4-(azidomethyl)-1,3-dioxolane]: Contains azidomethyl groups, making it more reactive towards certain nucleophiles.
Uniqueness: 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its chloromethyl groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
188602-80-4 |
|---|---|
Fórmula molecular |
C14H16Cl2O4 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-[4-[4-(chloromethyl)-1,3-dioxolan-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H16Cl2O4/c15-5-11-7-17-13(19-11)9-1-2-10(4-3-9)14-18-8-12(6-16)20-14/h1-4,11-14H,5-8H2 |
Clave InChI |
QFABPGJIMHYBJY-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C2=CC=C(C=C2)C3OCC(O3)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


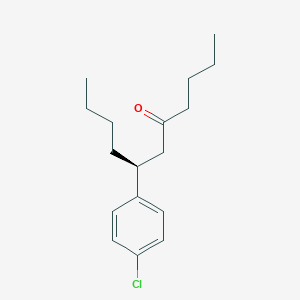
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
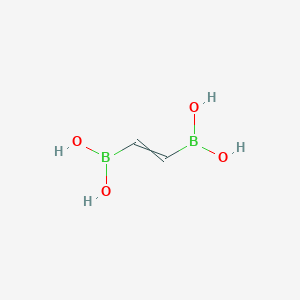
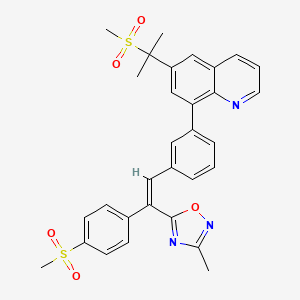
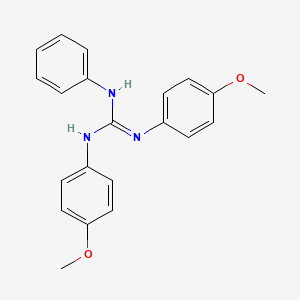
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
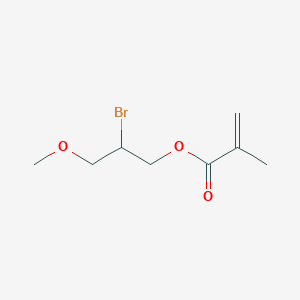

![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

